1-Methyl-5-oxo-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid
Overview
Description
1-Methyl-5-oxo-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a thiophene ring, and a carboxylic acid group
Mechanism of Action
Target of Action
It is known that thiophene derivatives, which this compound is a part of, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that the compound is used in an ondansetron in-adhesive transdermal patch for treating chemotherapy-induced nausea and vomiting . This suggests that it may interact with serotonin receptors, similar to ondansetron, to prevent nausea and vomiting.
Pharmacokinetics
It is known that the compound is used in a transdermal patch , suggesting that it is absorbed through the skin and distributed throughout the body to exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-oxo-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the cyclization of a suitable precursor, such as a β-keto ester, under acidic conditions. The thiophene ring can be introduced through a subsequent substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-oxo-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents onto the pyrrolidine or thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Scientific Research Applications
Chemistry: The compound can serve as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biological systems and the development of new bioactive compounds.
Medicine: Potential medicinal applications include the development of new drugs and therapeutic agents.
Industry: The compound's unique properties may be utilized in the production of advanced materials and chemicals.
Comparison with Similar Compounds
1-Methyl-5-oxo-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
5-oxo-1-[(thiophen-2-yl)methyl]pyrrolidine-2-carboxylic acid
(E)-3-Methyl-6-(3-oxo-3-(thiophen-2-yl)-1-propenyl)-2(3H)-benzothiazolone
These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its specific combination of rings and functional groups, which may confer distinct properties and uses.
Properties
IUPAC Name |
1-methyl-5-oxo-2-thiophen-2-ylpyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-11-8(12)5-6(10(13)14)9(11)7-3-2-4-15-7/h2-4,6,9H,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPFIMRYQDNKFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)O)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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